2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of a piperidine ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the 3-Chlorobenzyl Group: This step involves the alkylation of the piperidine ring with 3-chlorobenzyl chloride under basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed by the cyclization of a hydrazide with a carboxylic acid derivative.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, involving a thiophene boronic acid and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazides.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Material Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with enzymes, receptors, or other biological molecules can be studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The piperidine ring can interact with neurotransmitter receptors, while the oxadiazole and thiophene rings can participate in various binding interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzylpiperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole: Similar structure but lacks the chlorine atom on the benzyl group.
2-(1-(3-Methylbenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole: Similar structure with a methyl group instead of a chlorine atom.
2-(1-(3-Fluorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 2-(1-(3-Chlorobenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole can significantly influence its chemical reactivity and biological activity. Chlorine atoms can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins.
Properties
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c19-16-3-1-2-13(10-16)11-22-7-4-14(5-8-22)17-20-21-18(23-17)15-6-9-24-12-15/h1-3,6,9-10,12,14H,4-5,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURRDCFFDCKGGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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